Glucoputranjivin structure and chemical properties
Glucoputranjivin structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Glucoputranjivin. It includes detailed experimental protocols for its isolation and analysis, and visual representations of its metabolic pathway and experimental workflows to support advanced research and development.
Chemical Structure and Properties
Glucoputranjivin, also known as 1-methylethyl glucosinolate, is a glucosinolate found in various plants of the Brassicaceae family, notably Sisymbrium officinale (hedge mustard).[1][2][3][4] Its structure consists of a β-D-thioglucose group, a sulfonated oxime, and an isopropyl side chain derived from the amino acid valine.[5][6]
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | [(E)-[2-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate | |
| Molecular Formula | C10H19NO9S2 | [7] |
| Molecular Weight | 361.39 g/mol | [7] |
| CAS Number | 18432-16-1 | [2] |
| PubChem CID | 9548615 | |
| Canonical SMILES | CC(C)C(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O | |
| InChI Key | WGIQZGDVCQDPTG-AKCVUUKNSA-M |
Physicochemical Properties
Quantitative data on specific physicochemical properties such as melting point, boiling point, and precise solubility values are not extensively reported in the available literature. However, as a glucosinolate, it is known to be a polar and water-soluble compound.[8] It is classified as an extremely strong acidic compound based on its pKa.[9]
Spectroscopic Data
The structure of Glucoputranjivin has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][6][10]
¹H and ¹³C NMR Data for Glucoputranjivin in MeOH-d4 at 25 °C [1][3][11]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 164.5 | - |
| 2 | 35.5 | 2.85, sept (6.8) |
| 3 | 20.8 | 1.21, d (6.8) |
| 1' | 82.5 | 4.89, d (9.75) |
| 2' | 72.8 | 3.42, dd (9.75, 8.5) |
| 3' | 79.2 | 3.45, t (8.5) |
| 4' | 71.5 | 3.35, t (8.5) |
| 5' | 81.3 | 3.48, ddd (8.5, 5.5, 2.0) |
| 6'a | 62.8 | 3.90, dd (12.0, 2.0) |
| 6'b | 3.73, dd (12.0, 5.5) |
Note: Chemical shifts and coupling constants are based on reported data and may vary slightly depending on experimental conditions.
Biological Activity and Signaling Pathways
Glucoputranjivin itself has shown limited direct biological activity in some assays. For instance, it was found to be inactive on the TRPA1 ion channel.[1][8][12] However, its biological significance is primarily linked to its hydrolysis product and its interaction with specific taste receptors.
Enzymatic Hydrolysis
Upon tissue damage in plants, the enzyme myrosinase hydrolyzes Glucoputranjivin to produce isopropyl isothiocyanate (IPITC).[1][13][14] IPITC is a volatile and pungent compound that is a potent agonist of the TRPA1 channel, which is involved in sensory perception and pain pathways.[1][11]
Caption: Enzymatic hydrolysis of Glucoputranjivin by myrosinase.
T2R16 Bitter Taste Receptor Activation
Glucoputranjivin has been identified as a selective agonist for the T2R16 bitter taste receptor.[13][15][16] T2R receptors are expressed in the airways and are implicated in defense mechanisms.[16] The activation of T2R16 by Glucoputranjivin suggests a potential role in the physiological effects associated with the consumption of plants containing this compound.[13][16]
Caption: Glucoputranjivin activation of the T2R16 signaling pathway.
Experimental Protocols
Isolation and Purification of Glucoputranjivin from Sisymbrium officinale Seeds[1]
This protocol describes the extraction and purification of Glucoputranjivin to a purity of over 90%.
1. Extraction:
- Weigh 10.3 grams of S. officinale seeds.
- Extract the seeds with 200 mL of 80% methanol (MeOH) at 80 °C for 30 minutes.
- After the first extraction, shred the seeds in a mortar.
- Re-extract the shredded seeds with 160 mL of hot MeOH for 30 minutes.
- Combine the extracts and evaporate the solvent under vacuum to obtain the crude extract.
2. Purification:
- Perform two subsequent flash column chromatographies on the crude extract using a mobile phase of dichloromethane (DCM)/MeOH (60:40).
- Collect fractions and identify those rich in Glucoputranjivin.
- Subject the richest fraction to preparative thin-layer chromatography (PTLC) with a mobile phase of DCM/MeOH (65:35) to yield the purified compound.
start [label="S. officinale Seeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
extraction1 [label="Hot 80% MeOH Extraction (30 min)"];
shredding [label="Shred Seeds"];
extraction2 [label="Hot MeOH Extraction (30 min)"];
evaporation [label="Vacuum Evaporation"];
crude_extract [label="Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
flash_chrom1 [label="Flash Chromatography 1\n(DCM/MeOH 60:40)"];
flash_chrom2 [label="Flash Chromatography 2\n(DCM/MeOH 60:40)"];
ptlc [label="Preparative TLC\n(DCM/MeOH 65:35)"];
pure_compound [label="Pure Glucoputranjivin (>90%)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> extraction1;
extraction1 -> shredding;
shredding -> extraction2;
extraction2 -> evaporation;
evaporation -> crude_extract;
crude_extract -> flash_chrom1;
flash_chrom1 -> flash_chrom2;
flash_chrom2 -> ptlc;
ptlc -> pure_compound;
}
Caption: Workflow for the extraction and purification of Glucoputranjivin.
Analytical Methodologies
A variety of analytical techniques are employed for the identification and quantification of Glucoputranjivin.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis and quantification of glucosinolates.[1][17] A reversed-phase C18 column is typically used.[13] Quantification can be performed using a pure Glucoputranjivin standard to create a calibration curve.[13][17] In some cases, analysis is performed on the desulfated form of the glucosinolate.[4][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is more suitable for the analysis of the volatile hydrolysis product of Glucoputranjivin, isopropyl isothiocyanate.[1][8] This is often done using headspace solid-phase microextraction (SPME) to capture the volatile compounds.[1][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are crucial for the structural elucidation and confirmation of Glucoputranjivin.[1][4][18]
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy can be used for the general estimation of total glucosinolates in plant extracts.[1][17]
Conclusion
Glucoputranjivin is a key bioactive compound in Sisymbrium officinale and other Brassicaceae. While its direct biological activity may be limited, its role as a precursor to the potent TRPA1 agonist isopropyl isothiocyanate and as a selective agonist of the T2R16 bitter taste receptor makes it a compound of significant interest for research in sensory science, pharmacology, and drug development. The established protocols for its isolation and analysis provide a solid foundation for further investigation into its properties and potential applications.
References
- 1. Isothiocyanates and Glucosinolates from Sisymbrium officinale (L.) Scop. (“the Singers’ Plant”): Isolation and in Vitro Assays on the Somatosensory and Pain Receptor TRPA1 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucoputranjivin | C10H19NO9S2 | CID 441524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Showing Compound Glucoputranjivin (FDB001496) - FooDB [foodb.ca]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Glucosinolates of Sisymbrium officinale and S. orientale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Glucosinolates in Sisymbrium officinale (L.) Scop.: Comparative Analysis in Cultivated and Wild Plants and in Vitro Assays with T2Rs Bitter Taste Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
